molecular formula C17H19N3O2 B2593713 N-[2-(1-propylbenzimidazol-2-yl)ethyl]furan-2-carboxamide CAS No. 877287-92-8

N-[2-(1-propylbenzimidazol-2-yl)ethyl]furan-2-carboxamide

Cat. No.: B2593713
CAS No.: 877287-92-8
M. Wt: 297.358
InChI Key: VWUDCDPKARMHIC-UHFFFAOYSA-N
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Description

N-[2-(1-propylbenzimidazol-2-yl)ethyl]furan-2-carboxamide is a synthetic compound that combines the structural features of benzimidazole and furan. Benzimidazole is known for its wide range of biological activities, while furan is a versatile heterocyclic compound with significant pharmacological properties. The combination of these two moieties in a single molecule can potentially lead to compounds with enhanced biological activities and therapeutic applications.

Preparation Methods

The synthesis of N-[2-(1-propylbenzimidazol-2-yl)ethyl]furan-2-carboxamide typically involves the following steps:

    Formation of the benzimidazole moiety: This can be achieved by condensing o-phenylenediamine with propylamine under acidic conditions to form 1-propylbenzimidazole.

    Alkylation: The 1-propylbenzimidazole is then alkylated with 2-bromoethylamine to introduce the ethyl linker.

    Coupling with furan-2-carboxylic acid: The final step involves coupling the alkylated benzimidazole with furan-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions to produce the compound in larger quantities.

Chemical Reactions Analysis

N-[2-(1-propylbenzimidazol-2-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione under oxidative conditions.

    Reduction: The benzimidazole moiety can be reduced to form the corresponding dihydrobenzimidazole.

    Substitution: The ethyl linker can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: It can be used as a probe to study the interactions of benzimidazole and furan derivatives with biological targets.

    Medicine: The compound may have potential therapeutic applications due to its combined benzimidazole and furan moieties, which are known for their antiviral, anticancer, and antimicrobial activities.

    Industry: It can be used in the development of new materials with specific properties, such as antimicrobial coatings or drug delivery systems.

Mechanism of Action

The mechanism of action of N-[2-(1-propylbenzimidazol-2-yl)ethyl]furan-2-carboxamide is likely to involve interactions with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, while the furan ring can enhance the compound’s binding affinity and selectivity. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-[2-(1-propylbenzimidazol-2-yl)ethyl]furan-2-carboxamide can be compared with other similar compounds, such as:

    N-(1-propylbenzimidazol-2-yl)acetamide: This compound lacks the furan ring and may have different biological activities and properties.

    N-(2-furylmethyl)benzimidazole: This compound has a different linker and may exhibit different binding affinities and selectivities.

    N-(1-propylbenzimidazol-2-yl)ethyl]thiophene-2-carboxamide: This compound has a thiophene ring instead of a furan ring and may have different pharmacological properties.

The uniqueness of this compound lies in its combination of benzimidazole and furan moieties, which can potentially lead to enhanced biological activities and therapeutic applications.

Properties

IUPAC Name

N-[2-(1-propylbenzimidazol-2-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-2-11-20-14-7-4-3-6-13(14)19-16(20)9-10-18-17(21)15-8-5-12-22-15/h3-8,12H,2,9-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUDCDPKARMHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801330882
Record name N-[2-(1-propylbenzimidazol-2-yl)ethyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801330882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49729549
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

877287-92-8
Record name N-[2-(1-propylbenzimidazol-2-yl)ethyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801330882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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